2-Methyl-6-(naphthalen-2-yl)phenol
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Overview
Description
2-Methyl-6-(naphthalen-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group substituted with a methyl group at the 2-position and a naphthyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(naphthalen-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 2-methylphenol (o-cresol) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(naphthalen-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-6-(naphthalen-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(naphthalen-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the 2-position.
Naphthol: Compounds with a hydroxyl group attached to a naphthalene ring.
Uniqueness
2-Methyl-6-(naphthalen-2-yl)phenol is unique due to the presence of both a naphthyl and a methyl group on the phenol ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
627543-51-5 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-6-naphthalen-2-ylphenol |
InChI |
InChI=1S/C17H14O/c1-12-5-4-8-16(17(12)18)15-10-9-13-6-2-3-7-14(13)11-15/h2-11,18H,1H3 |
InChI Key |
DKTMYGNLSVDSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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